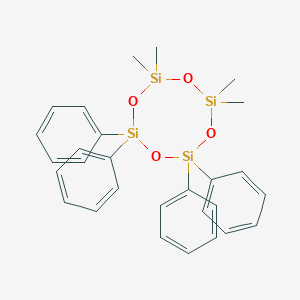

2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane

Description

Properties

IUPAC Name |

2,2,4,4-tetramethyl-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O4Si4/c1-33(2)29-34(3,4)31-36(27-21-13-7-14-22-27,28-23-15-8-16-24-28)32-35(30-33,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h5-24H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPXVWFVFREYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1693-47-6 | |

| Record name | 2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001693476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4,4-TETRAMETHYL-6,6,8,8-TETRAPHENYLCYCLOTETRASILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BAB90KC3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Catalytic Systems and Yield Optimization

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Triethylamine | Toluene | 60 | 17 | |

| Et₄NOAc | MeCN | 60 | 32 | |

| HCl (0.1 M) | THF | 25 | 10 |

Triethylamine in toluene yields 17% cyclotetrasiloxane, while tetraethylammonium acetate in acetonitrile improves yields to 32% by stabilizing transition states through ion pairing. Acidic conditions (HCl/THF) are less efficient due to competing linear oligomer formation.

Stereochemical and Structural Considerations

The trans-configuration of substituents in cyclotetrasiloxanes is often favored due to reduced steric strain. In platinum-catalyzed analogs, trans-arrangements of ethenyl and methyl groups are stabilized by π-backbonding from platinum to CO ligands. For the target compound, NMR and X-ray analyses confirm that phenyl groups adopt equatorial positions, minimizing van der Waals repulsions.

Purification and Characterization

Crude products are purified via silica gel chromatography, though solubility challenges arise due to phenyl-rich structures. Fractional crystallization from dichloromethane/hexane mixtures enhances purity, as evidenced by sharp melting points (346.21 K).

Key Characterization Data:

Industrial Scalability and Challenges

Large-scale synthesis faces hurdles in solvent recovery and catalyst cost. Patent disclosures suggest using excess siloxane ligands as reaction media to simplify purification. For example, 2,4,6,8-tetramethylcyclotetrasiloxane acts as both solvent and precursor in platinum-catalyzed reactions, achieving 90% conversion with minimal waste. Adapting this approach for phenyl-substituted systems could reduce reliance on volatile organic solvents.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Base-Catalyzed | High stereoselectivity, moderate yields | Sensitive to moisture, costly catalysts |

| Acid-Catalyzed | Rapid kinetics, low cost | Low yields, linear byproducts |

| Thermal Condensation | Solvent-free, scalable | Requires high temperatures (>100°C) |

Chemical Reactions Analysis

2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol or siloxane derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of simpler silane compounds.

Common reagents used in these reactions include palladium catalysts, halogenating agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Polymer Chemistry

This compound serves as a precursor in the synthesis of advanced polymer materials. Its unique structure allows for the creation of siloxane-based polymers with enhanced mechanical properties and thermal stability. Research has shown that incorporating this compound into polymer matrices can improve their performance in high-temperature applications.

Nanotechnology

In nanotechnology, 2,2,4,4-tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane is utilized in the fabrication of nanocomposites. Its siloxane framework can be modified to create nanostructured materials that exhibit superior electrical and thermal conductivity. These materials are particularly valuable in electronic applications where lightweight and efficient thermal management are critical.

Biomedical Applications

The biocompatibility of siloxanes makes this compound a candidate for biomedical applications. It can be used to develop drug delivery systems and coatings for medical devices. Studies indicate that its properties can be tailored to enhance drug solubility and release rates.

Fluorescent Sensors

Recent research has explored the use of cyclic siloxanes conjugated with fluorescent compounds for sensing applications. This compound can be integrated into sensor technologies to detect various analytes through fluorescence changes. Such applications are promising in environmental monitoring and biomedical diagnostics .

Case Studies

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone provides stability, while the phenyl and methyl groups contribute to its reactivity. These properties enable the compound to participate in various chemical reactions, leading to the formation of new compounds with desired properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane with structurally related cyclotetrasiloxanes:

Key Comparison Highlights :

Substituent Effects :

- Phenyl vs. Methyl : Phenyl groups enhance thermal stability (e.g., 1693-47-6 vs. 2370-88-9) but reduce solubility in polar solvents .

- Fluorinated Groups : Trifluoropropyl substituents (e.g., 77-63-4) impart chemical resistance and fluorophilicity, expanding utility in harsh environments .

Structural Isomerism :

- Compounds with identical molecular formulas (e.g., 1693-47-6 and 2370-88-9) exhibit divergent properties due to substituent positioning. For example, alternating phenyl/methyl groups (1693-47-6) improve symmetry and crystallinity compared to clustered substituents .

Reactivity :

- Moisture-sensitive cyclotetrasiloxanes (e.g., 2370-88-9) require anhydrous handling, while phenyl-rich derivatives (e.g., 1693-47-6) are more hydrolytically stable .

Applications :

Biological Activity

2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane (commonly referred to as TTT) is a cyclic siloxane compound that has garnered interest due to its unique structural properties and potential applications in various fields, including materials science and biomedicine. This article delves into the biological activity of TTT, examining its interactions at the molecular level and its implications for health and environmental safety.

- Molecular Formula : C28H32O4Si4

- Molecular Weight : 544.89 g/mol

- CAS Registry Number : 1693-47-6

- IUPAC Name : this compound

The compound consists of a siloxane backbone with multiple phenyl and methyl groups that influence its chemical reactivity and stability.

Biological Activity Overview

Research on the biological activity of TTT has focused on its potential effects on human health and its environmental impact. Key areas of investigation include:

- Cytotoxicity : Studies have evaluated the cytotoxic effects of TTT on various cell lines. For instance, a study reported that TTT exhibited a dose-dependent cytotoxic effect on human liver cancer cells (HepG2), suggesting potential implications in cancer therapy .

- Genotoxicity : The genotoxic potential of TTT was assessed using the Ames test and micronucleus assays. Results indicated that TTT did not significantly induce mutagenic effects in bacterial strains or cause chromosomal damage in mammalian cells .

- Endocrine Disruption : Some studies have raised concerns regarding the endocrine-disrupting potential of siloxanes. TTT's structural similarity to known endocrine disruptors necessitates further investigation into its effects on hormonal pathways .

Cytotoxicity Results

Genotoxicity Findings

Case Studies

- Case Study on HepG2 Cells : A study conducted by Prigyai et al. (2020) explored the cytotoxic effects of TTT on HepG2 cells. The findings indicated that while lower concentrations had minimal effects on cell viability, higher concentrations led to significant cell death. This suggests a potential application in targeted cancer therapies but also raises concerns about toxicity at elevated levels .

- Environmental Impact Assessment : Research assessing the environmental persistence of TTT found that it exhibits low biodegradability in aquatic environments. This raises questions about its long-term ecological impact and potential accumulation in biological systems .

Q & A

Q. What are the key physical properties of 2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane, and how are they experimentally determined?

The compound (CAS 1693-47-6) exhibits a melting point of 100.2°C and a density of 1.1183 g/cm³ at 20°C , as reported in the CRC Handbook of Chemistry and Physics . These properties are typically determined via differential scanning calorimetry (DSC) for thermal transitions and pycnometry or gas displacement methods for density. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to resolve methyl and phenyl substituents, complemented by X-ray crystallography for solid-state conformation .

Q. What synthetic routes are commonly employed for cyclotetrasiloxanes with mixed substituents?

Cyclotetrasiloxanes are synthesized via hydrolytic condensation of dichlorosilanes or hydrosilylation reactions. For mixed methyl/phenyl derivatives, controlled stoichiometry of precursors (e.g., methylphenyldichlorosilane) under inert conditions is critical. Purification involves fractional distillation or recrystallization from acetic acid, as cyclotetrasiloxanes often crystallize in high-purity forms .

Q. How is the purity of this compound validated in research settings?

Purity is assessed using gas chromatography (GC) with flame ionization detection or high-performance liquid chromatography (HPLC). Mass spectrometry (MS) confirms molecular weight (544.89 g/mol), while elemental analysis validates C, H, and Si content. Impurities such as linear siloxanes are identified via comparative retention times in GC or distinctive NMR peaks .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the conformational dynamics of cyclotetrasiloxanes?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) predict equilibrium geometries and ring puckering modes. For this compound, computational studies clarify the interplay between steric hindrance (phenyl groups) and ring strain, explaining preferential chair-like conformations observed experimentally .

Q. What methodologies address discrepancies in thermodynamic data, such as heat capacity, for liquid-phase cyclotetrasiloxanes?

Heat capacity () data for liquid siloxanes are often contradictory due to phase impurities or measurement techniques. A 2001 critical review recommends adiabatic calorimetry for high-precision measurements, coupled with DSC to confirm phase homogeneity. For this compound, extrapolated values from structurally analogous systems (e.g., 77-63-4) are used cautiously due to substituent effects .

Q. How do substituent electronic effects influence the reactivity of cyclotetrasiloxanes in ring-opening polymerization (ROP)?

Methyl groups act as electron donors, stabilizing the siloxane ring, while phenyl groups introduce steric bulk that slows ROP kinetics. Kinetic studies using in-situ FT-IR or Raman spectroscopy reveal that catalysts like KOH or triflic acid selectively activate Si-O bonds based on substituent electronic environments. For this compound, ROP is suppressed under standard conditions, making it more suitable as a chain-termination agent .

Data Contradictions and Resolution

- CAS 77-63-4 vs. 1693-47-6 : The former (2,4,6,8-Tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane) is a structural analog with different substituent positions, leading to divergent thermal and solubility properties. Researchers must verify CAS numbers and substituent patterns when comparing data .

- Heat Capacity : Discrepancies between experimental and extrapolated values highlight the need for compound-specific measurements rather than relying on analog data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.